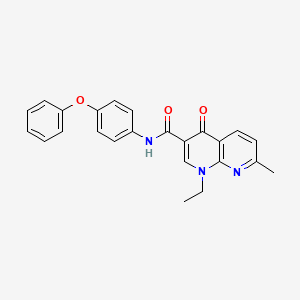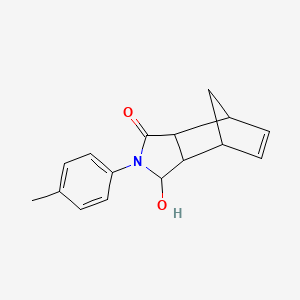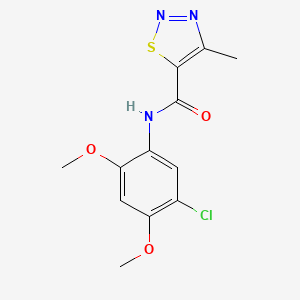![molecular formula C13H19NOS B4506501 N-{2-[(4-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4506501.png)
N-{2-[(4-methylbenzyl)thio]ethyl}propanamide
説明
N-{2-[(4-methylbenzyl)thio]ethyl}propanamide is a useful research compound. Its molecular formula is C13H19NOS and its molecular weight is 237.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.11873540 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urinary Concentrations and Exposure : Parabens, which share structural similarities with N-{2-[(4-methylbenzyl)thio]ethyl}propanamide, are used as preservatives in various products. Studies have shown widespread exposure to parabens in the general population, as evidenced by their presence in urinary samples (Calafat et al., 2010).
Environmental Occurrence and Fate : Research on the environmental presence of parabens has revealed their ubiquity in surface water and sediments. This is due to the continuous introduction of these compounds into the environment through the use of paraben-based products (Haman et al., 2015).
Synthetic Applications : Studies on the synthesis of novel compounds involving components similar to this compound have been conducted. For instance, research on the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines involved the reaction of related thioxopropanamide derivatives (Faty et al., 2011).
Chemical Reactivity and Interactions : The reactivity of similar compounds, like 4-methylbenzyl thiocyanate with nucleophiles, has been investigated, providing insights into the potential chemical behavior of this compound under various conditions (Ōae et al., 1983).
Toxicological Assessments : The toxicity of parabens, which are structurally related, has been studied in various biological models. These studies provide a framework for understanding the potential toxicological effects of this compound (Nagar et al., 2019).
Pharmaceutical Applications : The presence of parabens in pharmaceuticals highlights their importance as preservatives in drug formulations, which might be a relevant application for this compound (Ma et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-13(15)14-8-9-16-10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGJSQHAUKZZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B4506425.png)


![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4506438.png)
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4506443.png)

![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B4506471.png)
![1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B4506473.png)
![5-tert-butyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4506478.png)
![6-benzyl-2,5-dimethyl-3-phenyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4506481.png)
![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B4506487.png)
![3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4506488.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506500.png)
![1-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4506503.png)
